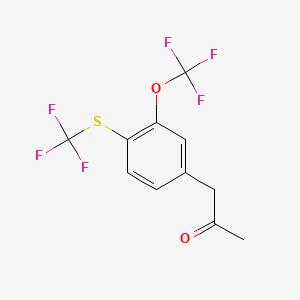
ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate is an organic compound with a unique structure that includes a benzodioxepine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The benzodioxepine ring system is known for its stability and reactivity, making it a valuable scaffold for the synthesis of various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate typically involves the reaction of catechol with ethyl bromoacetate in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzodioxepine ring. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as acetone or ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzodioxepine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate involves its interaction with specific molecular targets. The benzodioxepine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: This compound has a thiol group instead of an ester, which can lead to different reactivity and applications.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: This compound has a similar ring structure but includes sulfur and nitrogen atoms, giving it unique properties and applications.
Indole derivatives: These compounds have a different ring system but share some similar reactivity and applications in drug discovery and development.
The uniqueness of this compound lies in its specific ring structure and functional groups, which provide a versatile platform for various chemical transformations and applications.
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-2-14-12(13)9-4-5-10-11(8-9)16-7-3-6-15-10/h4-5,8H,2-3,6-7H2,1H3 |
InChI 键 |
BCIHBBQDDNIKBD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


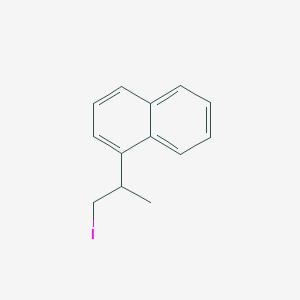


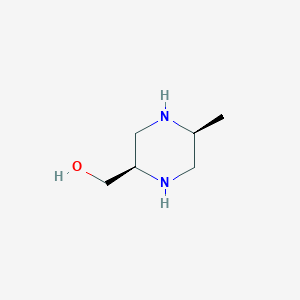
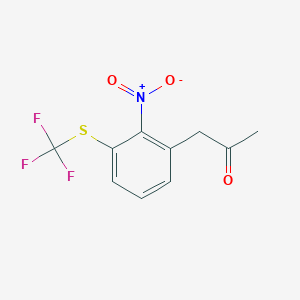

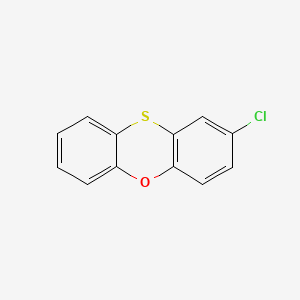


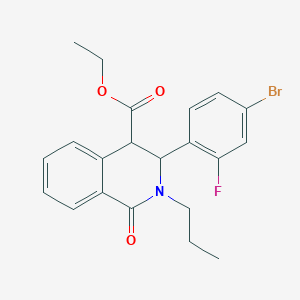


![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)
